molecular formula C17H20N10O4 B11518264 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11518264
M. Wt: 428.4 g/mol
InChI Key: IXIONRDKTJWTHD-DJKKODMXSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core triazole structure, followed by the introduction of the oxadiazole and amino groups. The final step involves the formation of the nitrophenylmethylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrophenyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including drug development and delivery.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(methylamino)methyl]-N’-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(ethylamino)methyl]-N’-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H20N10O4

Molecular Weight

428.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-(2-nitrophenyl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C17H20N10O4/c1-3-25(4-2)10-13-14(20-24-26(13)16-15(18)22-31-23-16)17(28)21-19-9-11-7-5-6-8-12(11)27(29)30/h5-9H,3-4,10H2,1-2H3,(H2,18,22)(H,21,28)/b19-9+

InChI Key

IXIONRDKTJWTHD-DJKKODMXSA-N

Isomeric SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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